Cas no 127827-50-3 (6,7-Difluoroquinoline)

6,7-Difluoroquinoline is a fluorinated quinoline derivative characterized by the presence of fluorine atoms at the 6 and 7 positions of the quinoline ring. This structural modification enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents improve metabolic stability and bioavailability, which is advantageous in drug development. Its rigid aromatic framework and halogenated structure also facilitate applications in materials science, particularly in the design of organic electronic components. The compound exhibits high purity and consistent reactivity, ensuring reliable performance in cross-coupling reactions and other synthetic transformations. Its versatility makes it a preferred choice for researchers in medicinal and industrial chemistry.
6,7-Difluoroquinoline structure
6,7-Difluoroquinoline structure
Product Name:6,7-Difluoroquinoline
CAS No:127827-50-3
MF:C9H5F2N
MW:165.139508962631
MDL:MFCD01939054
CID:230595
PubChem ID:921294
Update Time:2025-05-20

6,7-Difluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6,7-Difluoroquinoline
    • 6,7-DIBROMO-8-NITRO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLIC ACID
    • 6,7-Difloroquinoline
    • Ccris 8767
    • 6,7-difluoro-quinolin
    • SB67638
    • AS-76646
    • J-005547
    • SCHEMBL5833750
    • AKOS009208842
    • FT-0655368
    • AC-30759
    • A805752
    • EN300-32038
    • Z337708746
    • DTXSID90925995
    • Quinoline, 6,7-difluoro-
    • 127827-50-3
    • D94475
    • CS-0155682
    • STL560740
    • MDL: MFCD01939054
    • Inchi: 1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
    • InChI Key: IDDIQDVSYHYORP-UHFFFAOYSA-N
    • SMILES: FC1C(=CC2C(=CC=CN=2)C=1)F

Computed Properties

  • Exact Mass: 165.03900
  • Monoisotopic Mass: 165.03900549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.319
  • Melting Point: NA
  • Boiling Point: 244.8°Cat760mmHg
  • Flash Point: 101.8°C
  • Refractive Index: 1.588
  • PSA: 12.89000
  • LogP: 2.51300
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

6,7-Difluoroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07415-1g
6,7-Difluoroquinoline
127827-50-3 95%
1g
¥1284.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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6,7-Difluoroquinoline
127827-50-3 95%
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¥4493.0 2024-07-18
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TRC
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$ 50.00 2022-06-05
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Alichem
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Chemenu
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6,7-Difluoroquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:127827-50-3)6,7-Difluoroquinoline
Order Number:A805752
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):176.0/622.0
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6,7-Difluoroquinoline Related Literature

Additional information on 6,7-Difluoroquinoline

Introduction to 6,7-Difluoroquinoline (CAS No. 127827-50-3)

6,7-Difluoroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 127827-50-3, is a fluorinated derivative of quinoline, a heterocyclic aromatic compound with significant applications in pharmaceutical and chemical research. Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its pharmacological properties, including improved metabolic stability, lipophilicity, and binding affinity to biological targets.

The structure of 6,7-difluoroquinoline features a bicyclic system consisting of a benzene ring fused to a pyridine ring, with fluorine substituents at the 6th and 7th positions. This modification influences the electronic distribution and steric environment of the molecule, which can significantly impact its interactions with enzymes and receptors. The presence of fluorine atoms also contributes to the molecule's resistance to metabolic degradation, a crucial factor in drug design for prolonged therapeutic efficacy.

In recent years, fluorinated quinolines have garnered considerable attention in medicinal chemistry due to their versatility in modulating biological pathways. Among these derivatives, 6,7-difluoroquinoline has been explored for its potential in treating various diseases, including infections caused by resistant bacteria and certain types of cancer. The fluorine atoms enhance the molecule's ability to penetrate biological membranes, improving its bioavailability and therapeutic index.

One of the most compelling aspects of 6,7-difluoroquinoline is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the C-5 position can introduce additional functional groups that further tailor the molecule's activity against specific targets. This flexibility underscores the importance of 6,7-difluoroquinoline as a building block in medicinal chemistry.

Recent studies have highlighted the antimicrobial properties of 6,7-difluoroquinoline derivatives. These compounds exhibit potent activity against Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. The fluorine atoms contribute to this activity by enhancing binding affinity to these enzymes, thereby disrupting bacterial DNA supercoiling and leading to cell death. This mechanism has made 6,7-difluoroquinoline derivatives promising candidates for developing new antibiotics to combat antibiotic-resistant strains.

The synthesis of 6,7-difluoroquinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. Fluorination reactions are commonly employed to introduce the fluorine atoms at the desired positions. Techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions are often utilized depending on the synthetic route chosen. The efficiency and selectivity of these reactions are critical in ensuring high yields of the desired product while minimizing unwanted byproducts.

From a computational chemistry perspective, the electronic properties of 6,7-difluoroquinoline can be modeled using density functional theory (DFT) and other quantum mechanical methods. These calculations provide insights into how fluorination affects the molecule's energy levels, charge distribution, and reactivity. Such information is invaluable for designing derivatives with optimized pharmacokinetic properties. Additionally, molecular dynamics simulations help predict how 6,7-difluoroquinoline interacts with biological targets at an atomic level.

The pharmaceutical industry has shown interest in 6,7-difluoroquinoline due to its potential as an intermediate in drug development. Several companies have patented processes for synthesizing this compound and its derivatives under controlled conditions that ensure high purity and scalability. These efforts reflect the growing recognition of fluorinated quinolines as important tools in modern drug discovery.

In conclusion, 6 , 7 - difluoroquinoline ( CAS No . 127827 - 50 - 3 ) represents a significant advancement in heterocyclic chemistry with far-reaching implications for medicine . Its unique structural features , coupled with its versatile reactivity , make it an invaluable compound for researchers seeking novel therapeutic agents . As scientific understanding progresses , it is likely that new applications for this compound will continue to emerge , further solidifying its role as a cornerstone in pharmaceutical innovation .

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Amadis Chemical Company Limited
(CAS:127827-50-3)6,7-Difluoroquinoline
A805752
Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/622.0
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